molecular formula C15H12O4 B1268461 3-(4-Acetyloxyphenyl)benzoic acid CAS No. 300675-38-1

3-(4-Acetyloxyphenyl)benzoic acid

Cat. No.: B1268461
CAS No.: 300675-38-1
M. Wt: 256.25 g/mol
InChI Key: ZUGFBMFSKBFSOA-UHFFFAOYSA-N
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Description

3-(4-Acetyloxyphenyl)benzoic acid is a chemical compound belonging to the family of benzoic acids. It is characterized by the presence of an acetyloxy group attached to the phenyl ring, which is further connected to a benzoic acid moiety. This compound is typically found as a white crystalline powder and is used in various fields including medical, environmental, and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Acetyloxyphenyl)benzoic acid can be achieved through several methods. One common approach involves the esterification of 4-hydroxybenzoic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes often utilize continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the final product. The use of automated systems for monitoring and controlling reaction parameters is also common in industrial production .

Chemical Reactions Analysis

Types of Reactions

3-(4-Acetyloxyphenyl)benzoic acid undergoes various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to yield 4-hydroxybenzoic acid and acetic acid.

    Oxidation: The phenyl ring can undergo oxidation reactions to form quinones or other oxidized derivatives.

    Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Hydrolysis: Typically carried out in the presence of a strong acid or base, such as hydrochloric acid or sodium hydroxide, under reflux conditions.

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Substitution: Reagents such as nitric acid for nitration or bromine for halogenation are commonly used.

Major Products Formed

    Hydrolysis: 4-Hydroxybenzoic acid and acetic acid.

    Oxidation: Quinones or other oxidized derivatives.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

3-(4-Acetyloxyphenyl)benzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxybenzoic acid: A precursor in the synthesis of 3-(4-Acetyloxyphenyl)benzoic acid, known for its antimicrobial properties.

    Benzoic acid: A simple aromatic carboxylic acid with widespread use as a food preservative and in the synthesis of various organic compounds.

Uniqueness

This compound is unique due to the presence of the acetyloxy group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-(4-acetyloxyphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O4/c1-10(16)19-14-7-5-11(6-8-14)12-3-2-4-13(9-12)15(17)18/h2-9H,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUGFBMFSKBFSOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C2=CC(=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70346381
Record name 3-(4-acetyloxyphenyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70346381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

300675-38-1
Record name 3-(4-acetyloxyphenyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70346381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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